- Stereoselective functionalisation of cis- and trans-2-ferrocenyl-3-pivaloyl-4-alkyl-1,3-oxazolidin-5-ones: asymmetric synthesis of (R)- and (S)-2-alkyl-2-aminopent-4-enoic acids and (2R,3S)-2-amino-2-methyl-3-hydroxy-3-phenylpropanoic acidOrganic & Biomolecular Chemistry, 2009, 7(3), 527-536,
Cas no 12093-10-6 (Ferrocenecarboxaldehyde)

Ferrocenecarboxaldehyde 化学的及び物理的性質
名前と識別子
-
- Ferrocenecarboxaldehyde
- Cyclopentadienyl(formylcyclopentadienyl)iron
- ferrocenecarbaldehyde
- formylferrocene
- Ferrocene Carboxyaldehyde
- Ferrocenealdehyde
- 1-carboxaldehyde-ferrocene
- ferrocene monocarbaldehyde
- ferrocene monocarboxaldehyde
- Ferrocene,formyl
- ferrocene-2-carboxaldehyde
- Ferrocenecarboxaldeh
- formyl-ferrocen
- CYCLOPENTADIENYL(FORMYL-CYCLOPENTADIENYL)IRON
- Ferrocenecarboxaldehyde,min.98%
- Ferrocene, formyl-
-
- MDL: MFCD00001429
- インチ: 1S/C6H5O.C5H5.Fe/c7-5-6-3-1-2-4-6;1-2-4-5-3-1;/h1-5H;1-5H;
- InChIKey: UQTCQJVPLIVCAX-UHFFFAOYSA-N
- ほほえんだ: [C]1(C=O)[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[Fe] |^1:0,3,4,5,6,7,8,9,10,11|
計算された属性
- せいみつぶんしりょう: 214.00800
- どういたいしつりょう: 214.008107
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 7
- 回転可能化学結合数: 1
- 複雑さ: 110
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積(TPSA): 17.1
- トポロジー分子極性表面積: 17.1
- ひょうめんでんか: 0
- 互変異性体の数: 3
- 疎水性パラメータ計算基準値(XlogP): 1
じっけんとくせい
- 色と性状: マゼンタ結晶固体
- 密度みつど: 1.149g/cm3
- ゆうかいてん: 114.0 to 121.0 deg-C
- ふってん: No data available
- フラッシュポイント: 98.8℃
- 屈折率: 1.623
- すいようせい: 不溶性
- あんていせい: Stable. Incompatible with strong oxidizing agents.
- PSA: 17.07000
- LogP: 1.60960
- 最大波長(λmax): 314(DMF aq.)(lit.)
- ようかいせい: 水に溶けない
- かんど: Air Sensitive
- じょうきあつ: No data available
Ferrocenecarboxaldehyde セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315; H319; H335
- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- 危険物輸送番号:UN 3262 8/PG 2
- WGKドイツ:3
- 危険カテゴリコード: S 24/25:肌と目の接触を防ぐ。
- セキュリティの説明: S22; S24/25
-
危険物標識:
- リスク用語:R45; R23/24/25; R34; R42/43
- 危険レベル:6.1
- 包装等級:II
- TSCA:Yes
- ちょぞうじょうけん:Store at room temperature
Ferrocenecarboxaldehyde 税関データ
- 税関コード:29319090
- 税関データ:
中国税関コード:
2912299000概要:
291229900.他の酸素含有基を有さない他の環状アルデヒド。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:5.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、使用、テトラホルムアルデヒドの外観
要約:
291229900。他の酸素官能基を有さない他の環状アルデヒド。付加価値税:17.0%税金還付率:13.0%最恵国関税:5.5%. General tariff:30.0%
Ferrocenecarboxaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | F0998-25g |
Ferrocenecarboxaldehyde |
12093-10-6 | 97.0%(GC&T) | 25g |
¥1650.0 | 2022-06-10 | |
Enamine | EN300-28940-0.5g |
1-ferra-1,1'-spirobi[pentacyclo[2.2.0.0^{1,3}.0^{1,5}.0^{2,6}]hexane]-2,2',4,4'-tetraene-6-carbaldehyde |
12093-10-6 | 95% | 0.5g |
$117.0 | 2023-09-06 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R010301-25g |
Ferrocenecarboxaldehyde |
12093-10-6 | 98% | 25g |
¥464 | 2023-09-10 | |
BAI LING WEI Technology Co., Ltd. | 039254-2g |
Ferrocenecarboxaldehyde, 97% |
12093-10-6 | 97% | 2g |
¥ 754 | 2022-04-26 | |
BAI LING WEI Technology Co., Ltd. | 223825-10g |
Ferrocenecarboxaldehyde |
12093-10-6 | 95% | 10g |
¥ 1232 | 2022-04-26 | |
Apollo Scientific | OR315056-10g |
Ferrocenecarboxaldehyde |
12093-10-6 | 97% | 10g |
£51.00 | 2023-08-31 | |
Ambeed | A390081-5g |
Ferrocenecarboxaldehyde |
12093-10-6 | 97% | 5g |
$23.0 | 2025-02-20 | |
Enamine | EN300-28940-10.0g |
1-ferra-1,1'-spirobi[pentacyclo[2.2.0.0^{1,3}.0^{1,5}.0^{2,6}]hexane]-2,2',4,4'-tetraene-6-carbaldehyde |
12093-10-6 | 95% | 10.0g |
$98.0 | 2023-02-14 | |
Enamine | EN300-28940-0.05g |
1-ferra-1,1'-spirobi[pentacyclo[2.2.0.0^{1,3}.0^{1,5}.0^{2,6}]hexane]-2,2',4,4'-tetraene-6-carbaldehyde |
12093-10-6 | 95% | 0.05g |
$35.0 | 2023-09-06 | |
BAI LING WEI Technology Co., Ltd. | 965526-25G |
Ferrocenecarboxaldehyde, 98%, reagent grade |
12093-10-6 | 98% | 25G |
¥ 655 | 2022-04-26 |
Ferrocenecarboxaldehyde 合成方法
ごうせいかいろ 1
1.2 Reagents: Ammonia Solvents: Water ; rt
ごうせいかいろ 2
1.2 Reagents: Ammonia Solvents: Water ; rt
- Stereoselective functionalisation of cis- and trans-2-ferrocenyl-3-pivaloyl-4-alkyl-1,3-oxazolidin-5-ones: asymmetric synthesis of (R)- and (S)-2-alkyl-2-aminopent-4-enoic acids and (2R,3S)-2-amino-2-methyl-3-hydroxy-3-phenylpropanoic acidOrganic & Biomolecular Chemistry, 2009, 7(3), 527-536,
Ferrocenecarboxaldehyde Preparation Products
Ferrocenecarboxaldehyde 関連文献
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Tania Lozano-Cruz,Paula Ortega,Belen Batanero,Jose Luis Copa-Pati?o,Juan Soliveri,Fco. Javier de la Mata,Rafael Gómez Dalton Trans. 2015 44 19294
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Yu Wang,Weilin Guo,Xianghui Li RSC Adv. 2018 8 36477
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Dipak Kalita,Mitsuhiko Morisue,Yoshiaki Kobuke New J. Chem. 2006 30 77
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Wei Feng,Junfeng Zhao,Aiwen Wei,Dandan Zhang,Huiling Liu,Xuri Huang,Kai Sun RSC Adv. 2018 8 24154
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Yagnam Swetha,Eda Rami Reddy,Jakku Ranjith Kumar,Rajiv Trivedi,Lingamallu Giribabu,Balasubramanian Sridhar,Balaji Rathod,Reddy Shetty Prakasham New J. Chem. 2019 43 8341
-
Francisco Alonso,Stephen G. Davies,Almut S. Elend,Michael A. Leech,Paul M. Roberts,Andrew D. Smith,James E. Thomson Org. Biomol. Chem. 2009 7 527
-
D. Sirbu,C. Turta,A. C. Benniston,F. Abou-Chahine,H. Lemmetyinen,N. V. Tkachenko,C. Wood,E. Gibson RSC Adv. 2014 4 22733
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B. López-Mayorga,C. I. Sandoval-Chávez,P. Carreón-Castro,V. M. Ugalde-Saldívar,F. Cortés-Guzmán,J. G. López-Cortés,M. C. Ortega-Alfaro New J. Chem. 2018 42 6101
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9. In situ monitoring of electrochemical reactions through CNT-assisted paper cell mass spectrometryRahul Narayanan,Pallab Basuri,Sourav Kanti Jana,Ananthu Mahendranath,Sandeep Bose,Thalappil Pradeep Analyst 2019 144 5404
-
Yi Sing Gee,Neils J. M. Goertz,Michael G. Gardiner,Christopher J. T. Hyland Org. Biomol. Chem. 2016 14 2498
Ferrocenecarboxaldehydeに関する追加情報
Recent Advances in Ferrocenecarboxaldehyde (CAS: 12093-10-6) Research and Applications in Chemical Biology and Medicine
Ferrocenecarboxaldehyde (CAS: 12093-10-6) is a ferrocene-based organic compound that has garnered significant attention in the fields of chemical biology and medicinal chemistry due to its unique electrochemical properties and versatile reactivity. Recent studies have explored its potential applications in drug development, biosensing, and catalysis, leveraging its redox-active ferrocene moiety and aldehyde functional group. This research brief synthesizes the latest findings on Ferrocenecarboxaldehyde, highlighting its emerging roles in biomedical research and therapeutic innovation.
One of the most notable advancements involves the use of Ferrocenecarboxaldehyde as a precursor in the synthesis of novel ferrocene-containing pharmaceuticals. Researchers have demonstrated its utility in constructing ferrocenyl hydrazones and Schiff bases, which exhibit promising anticancer and antimicrobial activities. A 2023 study published in the Journal of Medicinal Chemistry reported that Ferrocenecarboxaldehyde-derived hydrazones showed potent cytotoxicity against several cancer cell lines, including MCF-7 and HeLa, with IC50 values in the low micromolar range. The redox activity of the ferrocene group was found to enhance the generation of reactive oxygen species (ROS), contributing to the compounds' anticancer mechanisms.
In addition to its therapeutic potential, Ferrocenecarboxaldehyde has been employed in the development of electrochemical biosensors. Its ability to undergo reversible oxidation-reduction reactions makes it an excellent mediator for electron transfer in enzyme-based biosensors. Recent work published in Analytical Chemistry detailed the integration of Ferrocenecarboxaldehyde into glucose oxidase-modified electrodes, resulting in a highly sensitive and stable glucose detection system. This innovation holds promise for improving point-of-care diagnostic devices for diabetes management.
Another exciting application of Ferrocenecarboxaldehyde lies in its role as a catalyst in organic synthesis. A 2024 study in ACS Catalysis demonstrated its effectiveness in promoting asymmetric aldol reactions, yielding chiral intermediates with high enantioselectivity. The ferrocene backbone provided a robust scaffold for chiral induction, while the aldehyde group facilitated the formation of key intermediates. This catalytic system offers a sustainable alternative to traditional metal-based catalysts, aligning with the growing demand for green chemistry solutions.
Despite these promising developments, challenges remain in optimizing the stability and bioavailability of Ferrocenecarboxaldehyde-derived compounds. Recent pharmacokinetic studies have highlighted the need for structural modifications to improve metabolic stability and tissue distribution. Researchers are exploring prodrug strategies and nanoparticle-based delivery systems to address these limitations, as reported in a 2023 review article in Advanced Drug Delivery Reviews.
In conclusion, Ferrocenecarboxaldehyde (CAS: 12093-10-6) continues to be a valuable building block in chemical biology and medicinal chemistry, with diverse applications ranging from drug discovery to biosensing. The latest research underscores its potential as a multifunctional platform for developing novel therapeutics and diagnostic tools. Future studies should focus on overcoming current limitations and expanding its utility in clinical settings, paving the way for innovative solutions to pressing biomedical challenges.
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